molecular formula C20H18FN3O5S B2431087 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 893935-05-2

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2431087
CAS RN: 893935-05-2
M. Wt: 431.44
InChI Key: KDRCGWSSGKORNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential of Heterocyclic Compounds

Research has been conducted on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which share a structural resemblance to the compound . These studies include docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The investigations extended to evaluating these compounds for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Such studies highlight the multifaceted applications of heterocyclic compounds in drug design and discovery, suggesting that similar research could explore the therapeutic and biological activities of the compound of interest (Faheem, 2018).

Radioligands for Imaging

Another area of research involves the synthesis and application of selective ligands, such as DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work emphasizes the compound's potential use in diagnostic imaging, specifically for neurological conditions. The synthesis process, involving a fluorine atom for labeling with fluorine-18, illustrates the compound's applicability in developing radioligands for PET imaging, suggesting a pathway for the use of related compounds in medical diagnostics (Dollé et al., 2008).

Antioxidant Activity of Coordination Complexes

The antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives, including a focus on hydrogen bonding's effect on the self-assembly process, represents another scientific research application. These findings can inform the development of antioxidant agents, with potential relevance to the study compound's structure and activities in similar chemical contexts (Chkirate et al., 2019).

Development of Novel Antipsychotic Agents

Further investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal potential applications as novel antipsychotic agents. These studies underscore the therapeutic potential of pyrazole derivatives in treating psychiatric disorders, which may extend to the compound given its structural similarities to the researched molecules (Wise et al., 1987).

Herbicidal Activity of Pyrazole Derivatives

Lastly, the herbicidal activity of substituted phenyl pyrazole derivatives offers insight into the compound's potential agricultural applications. By examining the inhibitory effects on weed growth, this research area opens up possibilities for developing novel herbicides based on the structural framework of heterocyclic compounds, including the compound of interest (Zhou et al., 2010).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-28-15-6-8-16(9-7-15)29-10-19(25)22-20-17-11-30(26,27)12-18(17)23-24(20)14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRCGWSSGKORNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.